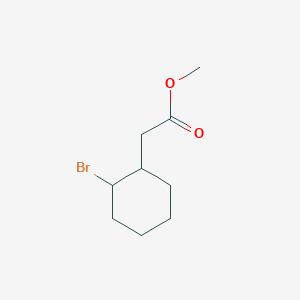
Methyl 2-(2-bromocyclohexyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-bromocyclohexyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a cyclohexyl ring, which is further connected to an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromocyclohexyl)acetate typically involves the bromination of cyclohexyl derivatives followed by esterification. One common method involves the bromination of cyclohexane using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromocyclohexane is then reacted with methyl acetate in the presence of a base like sodium methoxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-bromocyclohexyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form cyclohexyl derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of 2-hydroxycyclohexyl acetate, 2-aminocyclohexyl acetate, etc.
Reduction: Formation of cyclohexyl acetate.
Oxidation: Formation of cyclohexanone derivatives.
Applications De Recherche Scientifique
Methyl 2-(2-bromocyclohexyl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme interactions and metabolic pathways.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(2-bromocyclohexyl)acetate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-bromoacetate: Similar in structure but lacks the cyclohexyl ring.
Ethyl 2-bromoacetate: Similar ester but with an ethyl group instead of a methyl group.
Methyl 2-(2-bromophenyl)acetate: Contains a phenyl ring instead of a cyclohexyl ring.
Uniqueness
Methyl 2-(2-bromocyclohexyl)acetate is unique due to the presence of the cyclohexyl ring, which imparts different steric and electronic properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the cyclohexyl ring’s conformational flexibility is advantageous.
Propriétés
Formule moléculaire |
C9H15BrO2 |
|---|---|
Poids moléculaire |
235.12 g/mol |
Nom IUPAC |
methyl 2-(2-bromocyclohexyl)acetate |
InChI |
InChI=1S/C9H15BrO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h7-8H,2-6H2,1H3 |
Clé InChI |
LHUKRHSMTYFOAP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1CCCCC1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


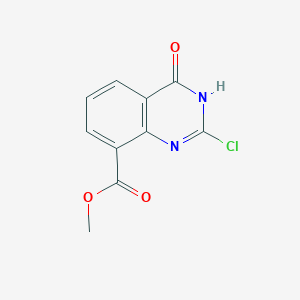

![Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate](/img/structure/B11873491.png)
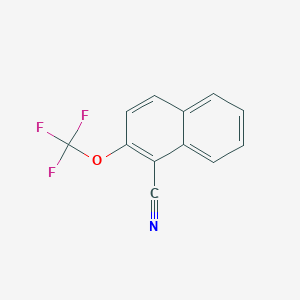
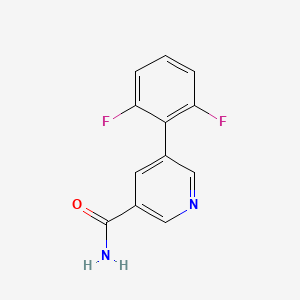


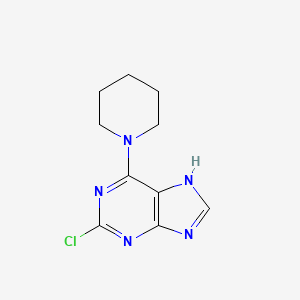

![5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11873548.png)



![7-(Benzyloxy)-2-azaspiro[3.5]nonane](/img/structure/B11873582.png)
